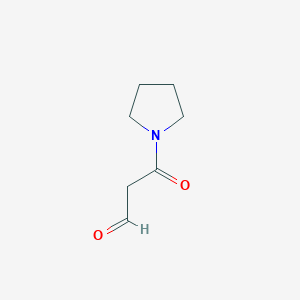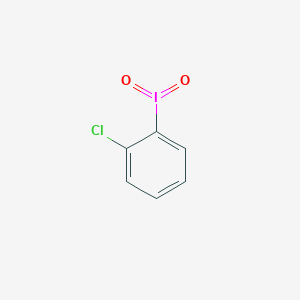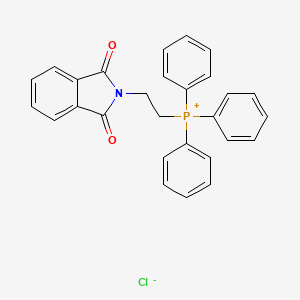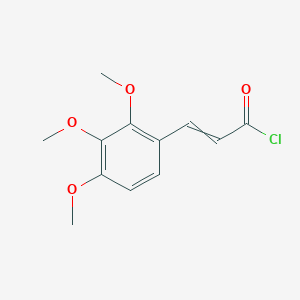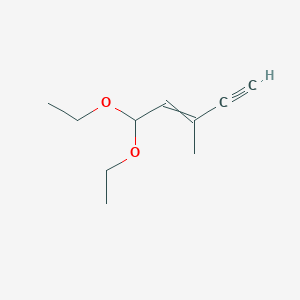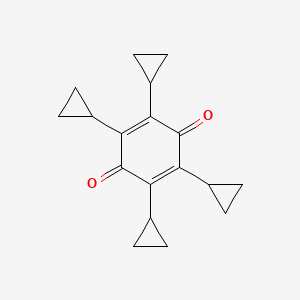
2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexadiene ring substituted with four cyclopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of cyclohexadiene with a cyclopropylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives.
Applications De Recherche Scientifique
2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of cyclopropyl groups introduces significant strain and reactivity, making the compound a versatile intermediate in various chemical reactions. The cyclohexadiene ring can participate in electron transfer processes, facilitating reactions such as oxidation and reduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetramethylcyclohexa-2,5-diene-1,4-diimine: This compound has methyl groups instead of cyclopropyl groups, leading to different reactivity and applications.
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: The presence of fluorine atoms imparts unique electronic properties compared to cyclopropyl groups.
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: Amino groups provide different functional capabilities and reactivity.
Uniqueness
2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of cyclopropyl groups, which introduce significant ring strain and reactivity. This makes it a valuable compound for the synthesis of novel materials and complex molecules.
Propriétés
Numéro CAS |
63227-26-9 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
2,3,5,6-tetracyclopropylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H20O2/c19-17-13(9-1-2-9)14(10-3-4-10)18(20)16(12-7-8-12)15(17)11-5-6-11/h9-12H,1-8H2 |
Clé InChI |
TTXUOLNKYFRKTA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C(=O)C(=C(C2=O)C3CC3)C4CC4)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)

![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)


